molecular formula C9H10ClNO B13262125 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride

Cat. No.: B13262125
M. Wt: 183.63 g/mol
InChI Key: BMVYTBSULRIIRN-IPZCTEOASA-N
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Description

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride ( 2609-84-9) is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol . This compound is offered as a high-purity (95%) solid for research applications . The incorporation of a pyridinyl group in a molecular structure, followed by its conversion to a hydrochloride salt, is a recognized strategy in medicinal chemistry to significantly enhance water solubility, thereby improving the compound's suitability for biological and pharmacological testing . Researchers value this compound as a key synthetic intermediate for developing novel therapeutic agents. Its structure makes it a valuable building block in organic synthesis and pharmaceutical development, particularly for creating potential prodrugs. For instance, analogous pyridinyl-containing compounds are being investigated as first-in-class antimitotic prodrugs that are bioactivated by the enzyme cytochrome P450 (CYP) 1A1, showing high selectivity toward certain breast cancer cells . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or other human use. Proper handling procedures and safe laboratory practices should always be followed.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

(E)-4-pyridin-2-ylbut-3-en-2-one;hydrochloride

InChI

InChI=1S/C9H9NO.ClH/c1-8(11)5-6-9-4-2-3-7-10-9;/h2-7H,1H3;1H/b6-5+;

InChI Key

BMVYTBSULRIIRN-IPZCTEOASA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=N1.Cl

Canonical SMILES

CC(=O)C=CC1=CC=CC=N1.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The key synthetic step involves coupling a pyridine derivative with a but-3-en-2-one moiety. This is typically achieved via:

Example Synthetic Route

One practical route involves the reaction of 2-acetylpyridine with an appropriate aldehyde under basic or acidic catalysis to yield the enone:

Step Reagents & Conditions Outcome
1 2-Acetylpyridine + crotonaldehyde, base catalyst Aldol condensation to form enone
2 Purification by chromatography Isolation of 4-(Pyridin-2-yl)but-3-en-2-one

This method allows for the formation of the conjugated enone system attached to the pyridine ring.

Formation of Hydrochloride Salt

The free base 4-(Pyridin-2-yl)but-3-en-2-one is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in ethanol:

Step Reagents & Conditions Outcome
1 Dissolve base compound in ethanol Homogeneous solution
2 Add hydrochloric acid (HCl) in ethanol Formation of hydrochloride salt
3 Evaporate solvent under reduced pressure Isolate solid hydrochloride salt

This salt formation enhances the compound’s stability and facilitates purification.

Literature-Reported Preparation Details

Patent-Based Method (CA2282320A1)

  • 6.0 g of (S)-2-(pyrrolidin-2-yl)furo[3,2-b]pyridine dihydrochloride was dissolved in 400 mL ethanol.
  • Catalytic hydrogenation was performed with palladium-on-charcoal for 10 hours.
  • After filtration and solvent evaporation, products were purified by silica gel chromatography.
  • The hydrochloride salt was formed by adding hydrochloric acid in ethanol.
  • Yield: 1.3–1.5 g product with melting point 174–175 °C.

This method illustrates salt formation by direct acid addition in ethanol following base compound isolation.

Related Pyridine Derivatives Synthesis (ACS Publications)

Though focused on related difluoromethyl pyridine derivatives, the scalable synthesis involves:

  • Formation of α,β-unsaturated ketones via reaction of pyridine derivatives with acylating agents.
  • Subsequent cyclization and salt formation steps.
  • Use of mild conditions and avoidance of harsh reagents.

This approach demonstrates the feasibility of multi-step synthesis with high yield and purity, applicable in principle to 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride.

Data Table Summarizing Preparation Parameters

Parameter Description/Condition Reference
Starting material 2-Acetylpyridine or substituted pyridine General literature
Key reaction type Aldol condensation or carbonyl addition
Solvent for synthesis Ethanol, dichloromethane
Catalyst Base catalyst or palladium-on-charcoal (for hydrogenation)
Temperature Room temperature to 90 °C
Reaction time 3 to 24 hours
Salt formation Addition of hydrochloric acid in ethanol
Product isolation Evaporation under reduced pressure, chromatography
Yield 60–78% (varies by method)
Melting point of hydrochloride 174–175 °C

Analytical and Purification Notes

  • Chromatography on silica gel is commonly employed to purify the base compound before salt formation.
  • The hydrochloride salt is typically isolated as a hygroscopic solid with a sharp melting point, confirming purity.
  • Optical rotation and spectroscopic data (NMR, IR) are used to verify structure and diastereomeric purity when applicable.

Summary and Recommendations

The preparation of this compound is well-established through condensation reactions of pyridine derivatives with aldehydes or acylating agents, followed by salt formation with hydrochloric acid in ethanol. The process benefits from:

  • Mild reaction conditions
  • Straightforward purification steps
  • Good yields and reproducibility

For large-scale synthesis, the use of ethanol as solvent and direct acid addition for salt formation is practical and scalable. Catalytic hydrogenation and chromatographic purification are optional steps depending on the starting materials and desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Alcohols or amines

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride involves its interaction with specific molecular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features
This compound* C9H10ClNO 183.64 (calc.) Pyridinyl, enone, HCl salt Reactive enone system
4-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}piperidine C8H12F3NO2 211.19 Fluoroimidazopyridine, piperidine Fluorine enhances bioavailability
3,4-Dihydro-2H-spiro[isoquinoline-1,4'-piperidin]-3-one hydrochloride C13H17ClN2O 252.75 Spirocyclic isoquinoline, HCl salt Rigid spiro architecture
Trazodone Hydrochloride C19H23Cl2N5O 408.32 Triazolopyridine, piperazine oxide Antidepressant pharmacophore
(R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride C21H23Cl2FN6O2 517.35 Pyrazolopyrimidine, chloro, ethoxy Multi-target kinase inhibitor scaffold

Structural Differences and Implications

  • Pyridinyl vs. Heteroaromatic Systems: The target compound’s pyridinyl group contrasts with the imidazopyridine in Compound 2 and triazolopyridine in Trazodone. Pyridinyl’s electron-withdrawing nature increases the enone’s electrophilicity, favoring nucleophilic attacks. In contrast, imidazopyridine (Compound 2) and triazolopyridine (Trazodone) offer hydrogen-bonding sites, enhancing target binding in drug design .
  • Spirocyclic vs.
  • Multi-Substituted Systems : Compound 5 incorporates chloro, ethoxy, and fluoro substituents, which improve metabolic stability and binding affinity in kinase inhibitors. The target compound’s simpler structure may prioritize synthetic versatility over target specificity .

Biological Activity

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by various research findings.

Chemical Structure and Properties

This compound, often referred to as a pyridine derivative, exhibits a unique structure that contributes to its biological activity. The compound can be represented as follows:

Chemical Formula C 9H 10ClN 1O\text{Chemical Formula C 9H 10ClN 1O}

Antitumor Activity

Research indicates that derivatives of pyridine compounds, including this compound, show significant antitumor properties. For instance, studies have demonstrated that pyridinyl compounds can inhibit tumor growth through various mechanisms such as inducing apoptosis and disrupting cell cycle progression.

A notable study evaluated the antiproliferative effects of related compounds on breast cancer cells, revealing IC50 values ranging from 0.03 to 3.3 μM, indicating strong selectivity towards cancerous cells over non-cancerous cells . The mechanism of action involves the disruption of microtubule dynamics and induction of G2/M phase cell cycle arrest.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Several studies have reported that pyridine derivatives possess antibacterial and antifungal activities. The effectiveness varies depending on the specific structure and substituents on the pyridine ring .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
  • Microtubule Disruption : Similar to other antitumor agents, it disrupts microtubule assembly, which is critical for cell division.

Study on Anticancer Properties

In a recent investigation, researchers synthesized a series of pyridine derivatives and assessed their cytotoxic effects on various cancer cell lines. The study highlighted that modifications to the pyridine structure significantly influenced anticancer activity. The most potent derivative demonstrated a marked ability to inhibit tumor growth in vivo models .

Antimicrobial Efficacy Evaluation

Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Summary

Activity TypeIC50/EffectivenessReference
Antitumor0.03 - 3.3 μM
AntibacterialVaries (MIC values)
AntifungalModerate efficacy

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